molecular formula C13H18N2O3 B7511469 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide

1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide

Cat. No. B7511469
M. Wt: 250.29 g/mol
InChI Key: GOVAYSXOGPCDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide, also known as MOPEC, is a chemical compound with potential applications in scientific research. MOPEC is a heterocyclic compound that contains a pyridine ring and a lactone ring. It is a white powder that is soluble in water and organic solvents. The compound has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide is not fully understood, but studies have shown that it can interact with several enzymes and signaling pathways involved in cancer cell proliferation and survival. 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. It can also inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1, which is involved in DNA repair and cell death. 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide can also activate the p53 tumor suppressor pathway, which can induce apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of several enzymes involved in cancer cell proliferation and survival, as well as the production of pro-inflammatory cytokines. 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, it can inhibit the formation of new blood vessels, which is important for cancer cell growth and metastasis.

Advantages and Limitations for Lab Experiments

1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that is soluble in water and organic solvents. It can be synthesized by several methods, and its purity can be easily confirmed using standard analytical techniques. However, 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide also has some limitations. It is a relatively new compound, and its mechanism of action and potential side effects are not fully understood. In addition, it may not be effective against all types of cancer cells, and its efficacy may vary depending on the dose and timing of treatment.

Future Directions

There are several future directions for research on 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide's mechanism of action and potential side effects, particularly in vivo. In addition, there is potential for the development of new 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide analogs with improved efficacy and selectivity against specific types of cancer cells. Finally, there is potential for the use of 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes.

Synthesis Methods

1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide can be synthesized by several methods, including the reaction of 2-pyridinecarboxylic acid with 2-bromoethanol and potassium carbonate in DMF, followed by the addition of methyl isocyanate and triethylamine. Another method involves the reaction of 2-pyridinecarboxylic acid with 2-(2-oxo-tetrahydrofuran-3-yl)ethanol in the presence of triethylamine and DCC, followed by the addition of methyl isocyanate. The yield of 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide using these methods is around 70-80%.

Scientific Research Applications

1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and angiogenesis. 1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(11-4-3-7-18-11)14-13(17)10-5-6-15(2)12(16)8-10/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVAYSXOGPCDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC(=O)N(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide

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